1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine
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Overview
Description
1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a benzyl group substituted with two ethoxy groups at the 3 and 4 positions, attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine typically involves the reaction of 3,4-diethoxybenzyl chloride with 4-aminopyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxybenzyl)-1H-pyrazol-4-amine: Similar structure but with methoxy groups instead of ethoxy groups.
1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline: A related compound with additional ethoxy groups and a different core structure.
Uniqueness
1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both ethoxy groups and a pyrazole ring. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1002033-47-7 |
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Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H19N3O2/c1-3-18-13-6-5-11(7-14(13)19-4-2)9-17-10-12(15)8-16-17/h5-8,10H,3-4,9,15H2,1-2H3 |
InChI Key |
NWHYFFCUCXYKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C=C(C=N2)N)OCC |
Origin of Product |
United States |
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